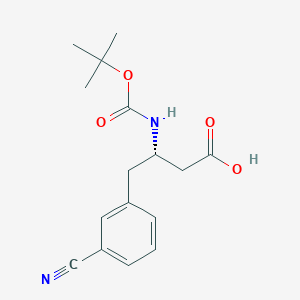

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150039 | |

| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-86-6 | |

| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" CAS number and molecular structure

An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Abstract

This guide provides a comprehensive technical overview of this compound, a specialized non-proteinogenic amino acid derivative critical to modern pharmaceutical research and development. We will explore its molecular architecture, the mechanistic roles of its key functional moieties, and its strategic applications as a chiral building block in the synthesis of complex peptide mimetics and small molecule therapeutics. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, handling, and synthetic utility.

Compound Profile and Physicochemical Properties

This compound is a synthetic amino acid derivative valued for its specific stereochemistry and versatile functional groups. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity during multi-step syntheses, making it a staple in both solid-phase and solution-phase peptide synthesis.[][2]

| Property | Value | Source(s) |

| CAS Number | 270065-86-6 | [3][4][5] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [3][5][6][7] |

| Molecular Weight | 304.34 g/mol | [6][7][8] |

| Typical Purity | ≥95% | [3][6] |

| Physical Form | Lyophilized powder or solid | [3] |

| Storage Conditions | Store at 2-8°C or -20°C, dry, sealed | [3][6] |

Molecular Structure and Mechanistic Significance

The utility of this compound is derived directly from its unique trifunctional architecture: a protected amine, a carboxylic acid, and a cyano-functionalized aromatic side chain, all arranged around a chiral backbone.

Caption: 2D Representation of this compound.

The Boc Protecting Group: A Cornerstone of Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group. Its primary function is to temporarily block the reactivity of the nitrogen atom, preventing unwanted side reactions and ensuring that peptide bond formation occurs exclusively at the carboxylic acid terminus.[9] The key advantage of the Boc group lies in its selective removal under acidic conditions (e.g., with trifluoroacetic acid), which leaves other functional groups, such as esters or the cyano group, intact.[9][10] This high selectivity is fundamental to the efficiency and precision of complex molecular synthesis.[9]

The (S)-Chiral Center: Dictating Biological Specificity

The "(S)" designation at the C3 position signifies a specific three-dimensional arrangement of the substituents. Stereochemistry is paramount in drug development, as biological targets like enzymes and receptors are chiral. The correct stereoisomer is often responsible for the desired therapeutic activity, while the incorrect one may be inactive or even cause adverse effects. Utilizing enantiomerically pure building blocks like this compound is a foundational principle of modern medicinal chemistry.[6][11]

The 3-Cyano-phenyl Moiety: A Versatile Pharmacophore

The cyano-phenyl group is not merely a passive structural element. Its inclusion serves several strategic purposes:

-

Modulation of Binding Affinity: The nitrile group (C≡N) is a potent hydrogen bond acceptor and can introduce favorable dipole-dipole interactions with a biological target, enhancing binding affinity.

-

Metabolic Stability: The aromatic ring and cyano group can influence the molecule's metabolic profile, potentially increasing its resistance to enzymatic degradation and improving its pharmacokinetic properties.[6]

-

Synthetic Handle: The cyano group is a versatile functional group that can be chemically transformed into other moieties (e.g., amines, carboxylic acids, tetrazoles), providing a strategic point for late-stage diversification during drug discovery campaigns.[2]

Applications in Research and Drug Development

This compound is a high-value intermediate primarily leveraged in two key areas: the synthesis of modified peptides and the construction of complex small molecules.

Non-Proteinogenic Amino Acid in Peptide Synthesis

As a non-proteinogenic (unnatural) amino acid, its incorporation into a peptide sequence can dramatically alter the resulting peptide's conformation and properties.[11] This is a deliberate strategy to design peptide mimetics with enhanced therapeutic potential.[11]

-

Increased Proteolytic Resistance: The unique side chain can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.

-

Conformational Stabilization: The bulky side chain helps to lock the peptide backbone into a specific, biologically active conformation, which can lead to improved receptor binding and efficacy.[2]

-

Targeted Functionality: The cyano group can be used as a specific interaction point or as a precursor for bioconjugation, allowing the peptide to be linked to other molecules like imaging agents or drug payloads.[2]

Chiral Building Block for Small Molecule Synthesis

Beyond peptides, the compound serves as a crucial chiral scaffold for constructing complex small molecules.[11] Its pre-defined stereocenter and orthogonal protecting groups allow for the stereoselective synthesis of drug candidates. A closely related analogue, Boc-(S)-3-amino-4-(4-cyanophenyl)butanoic acid, has been utilized as a reactant in the preparation of GSK923295, a potent inhibitor of centromere-associated protein E (CENP-E), highlighting the importance of this molecular framework in developing targeted cancer therapeutics.[12]

Experimental Protocol: Boc Group Deprotection

The removal of the Boc protecting group is a routine and critical step in utilizing this reagent. The following protocol describes a standard method using Trifluoroacetic Acid (TFA).

Objective: To selectively cleave the Boc protecting group to yield the free amine, (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, ready for subsequent coupling reactions.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Round bottom flask, magnetic stirrer, and stir bar

Workflow Diagram:

Sources

- 2. nbinno.com [nbinno.com]

- 3. cusabio.com [cusabio.com]

- 4. equationchemical.com [equationchemical.com]

- 5. This compound, CasNo.270065-86-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

- 7. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4 | CID 2761671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 9. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Strategic Deployment of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid in the Synthesis of Advanced Bioactive Molecules

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of modern drug discovery, the selection of chiral building blocks is a critical determinant of a program's success. These fragments are not merely structural components; they are carriers of stereochemical information and functionalities that dictate the ultimate interaction of a molecule with its biological target. Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a non-proteinogenic β-amino acid, has emerged as a particularly valuable synthon. Its utility transcends that of a simple spacer or scaffold, offering a unique combination of a protected amine for controlled peptide coupling, a defined stereocenter for enantioselective interactions, and a strategically positioned cyanophenyl moiety that imparts desirable pharmacokinetic and pharmacodynamic properties.

This guide, intended for researchers and scientists in drug development, will provide an in-depth exploration of this compound as a pivotal building block. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of novel, high-value compounds, moving beyond its well-established role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors to explore its potential in other therapeutic areas.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 270065-86-6 | [PubChem] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [PubChem] |

| Molecular Weight | 304.34 g/mol | [PubChem] |

| Appearance | White to off-white powder | [Commercial suppliers] |

| Storage Conditions | Store at 2-8°C in a dry, sealed container for long-term stability. | [MySkinRecipes] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. | [Inferred from similar compounds] |

Note: Purity levels for research applications should be ≥97%, confirmed by HPLC analysis.

The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the utility of this compound. It provides robust protection of the amine functionality under a wide range of reaction conditions, yet it can be removed under mildly acidic conditions, ensuring the integrity of other sensitive functional groups within a complex molecule.[1]

Strategic Synthesis of the Core Building Block

While this compound is commercially available, understanding its synthesis provides valuable insights into potential impurities and quality control. A common approach involves the asymmetric synthesis of the core β-amino acid, followed by protection of the amine.

A plausible and efficient synthetic strategy can be adapted from established methods for similar chiral β-amino acids. One such approach is the asymmetric Mannich reaction, which allows for the stereocontrolled introduction of the amino group.

Illustrative Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the title compound.

Application in the Synthesis of Novel Compounds

The true value of this compound lies in its utility as a starting material for more complex and biologically active molecules. The presence of the carboxylic acid and the protected amine allows for its incorporation into larger structures via standard amide bond formation.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most well-documented application of this building block is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes. The cyanophenyl moiety is a key pharmacophoric element in many potent DPP-4 inhibitors, contributing to binding affinity and metabolic stability.[2]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Protocol: Amide Coupling for DPP-4 Inhibitor Synthesis

The following is a generalized protocol for the coupling of this compound with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.

Materials:

-

This compound (1.0 eq)

-

Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add the heterocyclic amine (1.1 eq) and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Boc-Deprotection:

-

Dissolve the purified, Boc-protected intermediate in a solution of 20-50% Trifluoroacetic acid (TFA) in DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting amine salt can be used in the next step or neutralized with a mild base.

Case Study 2: Centromere-Associated Protein E (CENP-E) Inhibitors

Beyond metabolic diseases, this building block and its close analogs have found application in oncology. The kinesin motor protein CENP-E is essential for chromosome alignment during mitosis, making it an attractive target for cancer therapy.[6] A close analog, Boc-(S)-3-amino-4-(4-cyanophenyl)butanoic acid, has been utilized as a key reactant in the synthesis of the CENP-E inhibitor GSK923295.[4] This demonstrates the versatility of the cyanophenyl-substituted β-amino acid scaffold in targeting different protein classes.

The synthesis of such inhibitors also relies on standard amide coupling reactions, similar to those described for DPP-4 inhibitors, followed by further chemical modifications. The cyano group, in this context, can act as a key interaction point within the protein's binding pocket or as a stable, polar functional group that improves the compound's physicochemical properties.

The Rationale Behind the 3-Cyano-Phenyl Moiety

The choice of the 3-cyano-phenyl group is not arbitrary. This functionality imparts several advantageous properties to the final molecule:

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the half-life of a drug candidate.[2]

-

Binding Interactions: The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's active site.

-

Modulation of Physicochemical Properties: The cyano group is a polar moiety that can influence the solubility, lipophilicity, and overall drug-like properties of a compound.

-

Synthetic Handle: While often a stable part of the final pharmacophore, the cyano group can also serve as a synthetic handle for further transformations if desired.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel, biologically active compounds. Its well-defined stereochemistry, protected amine, and strategically placed cyanophenyl group provide medicinal chemists with a reliable and adaptable tool for lead optimization and drug discovery. While its role in the development of DPP-4 inhibitors is well-established, its application in other therapeutic areas, such as oncology, highlights its broader potential. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such sophisticated building blocks will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Available at: [Link]

-

Chemdad. boc-(s)-3-amino-4-(4-cyano-phenyl)-butyric acid. Available at: [Link]

-

MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. Available at: [Link]

-

PubChem. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. National Center for Biotechnology Information. Available at: [Link]

-

Wood, K. W., et al. (2015). Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy. Oncotarget, 6(24), 20533–20545. Available at: [Link]

-

SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]

- Google Patents. Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

Sources

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. BOC-(S)-3-AMINO-4-(4-CYANO-PHENYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. oncotarget.com [oncotarget.com]

A Comprehensive Technical Guide to Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid: A Pivotal Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its synthesis, chemical properties, and critical applications, with a focus on the scientific rationale behind its use and the experimental protocols necessary for its handling and deployment in a research setting.

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a non-natural, protected amino acid that has emerged as a valuable intermediate in the synthesis of complex, high-value pharmaceutical agents. Its structure is characterized by three key features: a butyric acid backbone, a stereochemically defined amino group at the C3 position (the (S)-enantiomer), and an aromatic side chain, a phenyl group substituted with a cyano moiety at the meta-position.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[] This acid-labile nature is fundamental to its utility in multi-step synthetic sequences, particularly in peptide synthesis and the construction of peptidomimetics.[][2] The chiral center and the specific functional groups, including the cyano-phenyl moiety, make it a valuable component for creating molecules with high stereoselectivity and specific binding affinities for biological targets.[2]

While its trifluorophenyl analog, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is famously known as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin,[3][4] the 3-cyano-phenyl variant shares structural similarities and is explored for its potential in developing other bioactive molecules, including protease inhibitors.[2][5] The nitrile group, in particular, is a recognized pharmacophore in the design of numerous DPP-4 inhibitors.[5]

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring the quality and purity of the final products.

| Property | Value | Source |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid | Inferred from structure |

| CAS Number | 270065-86-6 | [6] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [2][6] |

| Molecular Weight | 304.34 g/mol | [2] |

| Appearance | White to off-white powder/solid | [6] |

| Purity | Typically ≥95% | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [4] (Data for analog) |

| Storage | 2-8°C, dry, sealed environment | [2][6] |

Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any starting materials or by-products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the Boc group, the chiral backbone, and the substituted phenyl ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Synthesis and Mechanistic Rationale

The synthesis of chiral β-amino acids like the topic compound is a cornerstone of modern organic synthesis. While specific proprietary methods may vary, a general and logical synthetic approach can be outlined. The key challenge lies in establishing the desired stereochemistry at the C3 position.

A common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. The diagram below illustrates a conceptual workflow for the synthesis.

Figure 1: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Asymmetric Hydrogenation: This step is the most critical for establishing the desired (S)-stereochemistry. The choice of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) is paramount. The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to an excess of one enantiomer.

-

Boc Protection: The use of di-tert-butyl dicarbonate (Boc₂O) is standard for amine protection.[] It is highly efficient, and the resulting Boc-protected amine is stable to a wide range of reagents used in subsequent coupling reactions. The reaction is typically run in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) to neutralize the acid generated during the reaction.

Application in Drug Development: Targeting DPP-4

This class of β-amino acid derivatives is instrumental in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[7] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[]

Mechanism of Action of DPP-4 Inhibitors:

-

Incretin Release: After a meal, incretin hormones (GLP-1 and GIP) are released from the gut.

-

Insulin Stimulation: These hormones stimulate the pancreas to release insulin in a glucose-dependent manner and suppress glucagon secretion.

-

DPP-4 Inactivation: DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulin-stimulating effects.

-

Inhibitor Action: DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the breakdown of incretins.

-

Therapeutic Effect: This prolongs the action of GLP-1 and GIP, leading to increased insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control in patients with type 2 diabetes.

Figure 2: Simplified mechanism of action for DPP-4 inhibitors in glucose regulation.

The β-amino acid side chain of molecules derived from this intermediate is crucial for enhancing affinity toward the DPP-4 enzyme.[7] The cyano-phenyl group can participate in important hydrophobic interactions within the enzyme's active site, contributing to the inhibitor's potency and selectivity.[2]

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always first consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment.

Protocol 1: Boc Protection of (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

This protocol describes the protection of the amino group, a fundamental step before using the building block in peptide coupling reactions.

Materials:

-

(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve (S)-3-Amino-4-(3-cyano-phenyl)-butyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

-

Work-up (Quenching): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Extraction (pH Adjustment): Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

-

Extraction (Product): Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, this compound, can be purified by crystallization or flash column chromatography if necessary.

Protocol 2: Purity Analysis by HPLC

System and Column:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Method:

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of water and acetonitrile.

Self-Validation: The protocol is self-validating through the use of a well-defined standard method. The resulting chromatogram should show a single major peak, with the area percentage representing the purity of the compound. Any significant secondary peaks would indicate impurities that may need to be addressed through further purification.

Conclusion

This compound stands as a testament to the power of rational design in medicinal chemistry. Its specific stereochemistry, the strategic placement of the cyano-phenyl moiety, and the versatile Boc protecting group make it an invaluable asset for the synthesis of sophisticated therapeutic agents. As researchers continue to explore novel protease inhibitors and other targeted therapies, the demand for such precisely engineered chiral building blocks will undoubtedly grow, cementing its role in the future of drug discovery.

References

- CymitQuimica. CAS 486460-21-3: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1…. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6PSeCU9cUoE66xtzgqsrgi1WLd9amLnN00AqCX2kHsY2J0_fMTEHoSvYrlZV_R0vW1rcnORS_HCcoqqNixJBUVhspsj9Ip0m1bKTrA_aD5b0yiNdLd96HXWtuOcxZg_YmpK4=

-

ChemScene. 486460-21-3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine. Available at:

- Santa Cruz Biotechnology. 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]piperazine | CAS 486460-21-3 | SCBT.

-

Ambeed.com. 486460-21-3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine | Fluorinated Building Blocks. Available at:

-

Sigma-Aldrich. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[9][10][11]triazolo[4,3-a]pyrazine | 486460-21-3. Available at:

- Pharmaffiliates. Boc-(S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid: A Key Intermediate in Pharmaceutical Synthesis.

- MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid.

- Cusabio. Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyricacid.

- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.

- ChemicalBook. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.

- National Institutes of Health (NIH). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC.

- LookChem. Cas 486460-00-8,BOC-(R) -.

- PubChem. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4.

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Chem-Impex. Boc-(3S-3-amino-4-phenyl-2-butanone.

- Sigma-Aldrich. Boc-R-3-amino-4-(4-tert-butylphenyl)-butyric acid.

- BOC Sciences. Design principles of long-acting DPP-4 inhibitors.

- National Institutes of Health (NIH). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Chemdad. boc-(s)-3-amino-4-(4-cyano-phenyl)-butyric acid.

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

- BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....

- Cusabio. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyricacid.

- PubMed Central (PMC). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.

- Google Patents. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

Sources

- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

- 3. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 4. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 486460-21-3: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1… [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. 486460-21-3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Discovery and history of substituted beta-amino butyric acids

An In-Depth Technical Guide to the Discovery and History of Substituted β-Amino Butyric Acids

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of substituted β-amino butyric acids, a class of compounds that has profoundly impacted the treatment of neurological disorders. Originally conceived as structural analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these molecules were designed to overcome the therapeutic limitation of GABA's inability to cross the blood-brain barrier. The journey of these compounds, from the synthesis of gabapentin to the development of its successor, pregabalin, is a compelling narrative of rational drug design meeting serendipitous discovery. This guide details the initial flawed hypothesis of their mechanism, the pivotal discovery of their true molecular target—the α2δ subunit of voltage-gated calcium channels—and the subsequent elucidation of their unique mode of action. We will examine the key scientific milestones, the causality behind critical experimental choices, and the methodologies that defined this field, offering researchers, scientists, and drug development professionals a thorough understanding of this important therapeutic class.

Chapter 1: The Foundation: γ-Aminobutyric Acid (GABA) and the Therapeutic Challenge

The story of substituted β-amino butyric acids begins with the central nervous system's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). First synthesized in 1883, its significance in neurobiology was not understood until 1950, when Eugene Roberts and Sam Frankel identified its preferential accumulation in the mammalian brain.[1][2] Subsequent research clarified that GABA's principal role is to reduce neuronal excitability throughout the nervous system, a function that is critical for maintaining balanced neural activity.[1][2]

This inhibitory function immediately suggested therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy. However, a major pharmacological hurdle became apparent: exogenous GABA administered to the body cannot cross the blood-brain barrier, the highly selective membrane that protects the brain from circulating substances.[3] This fundamental limitation rendered GABA itself unsuitable as a drug for central nervous system disorders and set the stage for a new chapter in medicinal chemistry. The challenge was clear: how to deliver GABA-like activity to the brain?

Chapter 2: The Innovation: Substituted β-Amino Butyric Acids and the Birth of Gabapentin

The inability of GABA to enter the brain sparked a rational drug design campaign aimed at creating a GABA analog with enhanced lipophilicity. The central hypothesis was that by attaching a fatty, non-polar substituent to the GABA backbone, the resulting molecule could passively diffuse across the blood-brain barrier.

Working at Parke-Davis's German laboratories in the 1970s, medicinal chemist Gerhard Satzinger and his team successfully addressed this challenge.[3][4] They synthesized a series of cyclic amino acids, among them a molecule where a cyclohexyl ring was attached to the GABA structure at the 3-position. This compound was named gabapentin.[5] The addition of the bulky cyclohexyl group created the desired lipophilic character, allowing it to readily enter the central nervous system.[4]

Given its structural parentage, the logical and universally held assumption was that gabapentin would function as a direct GABA receptor agonist or modulate GABA metabolism.[6][7] Animal models supported its potential, showing that it could prevent seizures.[4][6] Based on this premise and its anticonvulsant activity, gabapentin, under the brand name Neurontin, gained its first approvals for treating epilepsy in the United Kingdom in 1993 and the United States in 1993.[4][5][6][8]

Chapter 3: A Serendipitous Discovery: The True Mechanism of Action

The clinical success of gabapentin was initially seen as a triumph of the GABA-mimetic design strategy. However, as researchers delved deeper, a significant paradox emerged. Rigorous pharmacological studies revealed that gabapentin, within its clinically effective concentration range, did not bind to GABA-A or GABA-B receptors, nor did it influence GABA synthesis, transport, or degradation.[6][9] The foundational hypothesis for its design was incorrect. This pivotal moment underscores a core tenet of drug discovery: empirical data must always supersede theoretical assumptions, as structural analogy does not guarantee functional equivalence.

The search for gabapentin's true target culminated in a landmark 1996 paper by Gee et al., which demonstrated that gabapentin binds with high affinity to a previously unexpected protein: the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[9] This discovery fundamentally shifted the understanding of this drug class, which became known as "gabapentinoids" or "α2δ ligands".[5][9][10]

The mechanism of action was subsequently elucidated. The α2δ-1 subunit is crucial for the trafficking and proper function of calcium channels at presynaptic terminals. In pathological states like neuropathic pain, the expression of α2δ-1 is upregulated, leading to an increased density of calcium channels at the synapse and, consequently, excessive release of excitatory neurotransmitters like glutamate.[11][12] Gabapentinoids exert their therapeutic effect by binding to the α2δ-1 subunit, which disrupts its forward trafficking from the dorsal root ganglion to the presynaptic terminals.[9][12] This reduces the number of functional VGCCs at the synapse, dampens calcium influx during an action potential, and ultimately decreases the release of excitatory neurotransmitters.[6][10]

Chapter 4: Refining the Molecule: The Development of Pregabalin

While gabapentin was a revolutionary drug, it possessed certain pharmacokinetic limitations. Its absorption from the gut is mediated by the large neutral amino acid transporter (LAT1), which becomes saturated at higher doses. This results in non-linear absorption and a plateau in bioavailability, making its dose-response relationship less predictable.[6]

This provided a clear rationale for developing a second-generation compound with improved properties. The result was pregabalin, chemically known as (S)-3-isobutyl-GABA. Pregabalin was designed for higher binding affinity to the α2δ-1 target and, crucially, exhibits linear absorption across its entire therapeutic dose range.[13][14] This linear pharmacokinetic profile means that as the dose increases, the plasma concentration and therapeutic effect increase proportionally, offering more predictable and reliable dosing.[14] Studies have shown that pregabalin has a higher binding affinity for α2δ-1 and is pharmacologically more potent than gabapentin, with some analyses suggesting a potency ratio of approximately 6:1.[13][15]

These improvements led to pregabalin (marketed as Lyrica) being approved not only for epilepsy and neuropathic pain but also for fibromyalgia and generalized anxiety disorder, broadening the clinical utility of the gabapentinoid class.[5][10]

Data Presentation: Comparison of Gabapentin and Pregabalin

| Feature | Gabapentin | Pregabalin |

| Molecular Target | α2δ-1 subunit of VGCCs | α2δ-1 subunit of VGCCs |

| Binding Affinity (Kd) | ~59 nM for α2δ-1[9] | Higher affinity than gabapentin |

| Bioavailability | Dose-dependent (saturable); decreases from ~60% at 300mg/day to ~27% at 4800mg/day[6] | High (~90%); independent of dose[14] |

| Pharmacokinetics | Non-linear | Linear |

| Key Approved Indications | Epilepsy, Postherpetic Neuralgia[6][7] | Epilepsy, Neuropathic Pain, Fibromyalgia, Generalized Anxiety Disorder[5][10] |

Chapter 5: Key Experimental Methodologies

The discovery and characterization of substituted β-amino butyric acids relied on foundational techniques in synthetic chemistry and pharmacology.

Experimental Protocols

1. Synthesis of β-Substituted GABA Derivatives

The synthesis of this class of molecules can be achieved through various organic chemistry routes. A prominent and versatile method is the asymmetric Michael addition, which allows for the stereocontrolled introduction of substituents onto the GABA backbone.[16][17] This is critical as the biological activity of these compounds often depends on their absolute configuration.[16] A general workflow involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by transformations to yield the final γ-amino acid product.

2. Target Validation: Radioligand Binding Assay

The definitive method for confirming the molecular target of gabapentinoids and quantifying their binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., a new analog) to displace a known radioactive ligand ([³H]gabapentin, for example) from its target receptor (the α2δ-1 subunit).[18]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., porcine brain cortex or cells expressing α2δ-1) in a cold buffer and centrifuge to isolate the cell membrane fraction, which contains the receptors.[18][19]

-

Assay Setup: In a 96-well plate, add the prepared membranes to each well.[19]

-

Incubation: Add a fixed concentration of a radioligand (e.g., [³H]gabapentin or [³H]leucine) and varying concentrations of the unlabeled "competitor" test compound to the wells.[18][19] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[20]

-

Equilibration: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]

-

Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[19][20]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[19]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the specific binding against the concentration of the test compound to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). The Ki (inhibition constant), which reflects the compound's binding affinity, can then be derived from the IC₅₀.[19]

Conclusion

The history of substituted β-amino butyric acids is a powerful illustration of the scientific process, where a rational, hypothesis-driven approach led to a serendipitous discovery of immense clinical value. The initial goal was simple: to make GABA penetrate the brain. The outcome was the creation of the gabapentinoids, a novel class of drugs with a unique and previously unknown mechanism of action. From the synthesis of gabapentin to the refinement seen with pregabalin, this journey has provided indispensable therapies for epilepsy, neuropathic pain, fibromyalgia, and anxiety disorders.[10] The story serves as a crucial reminder that while a logical starting point is vital in drug discovery, the true biological nature of a molecule can only be unveiled through rigorous, unbiased experimental investigation. The continued exploration of the α2δ-1 subunit and its ligands promises further insights into the modulation of neuronal hyperexcitability and the future development of even more selective and effective therapeutics.

References

-

Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. [Link]

-

Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

-

Baccelli, I., & Mauch-Mani, B. (2016). When the story proceeds backward: The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone. Plant Signaling & Behavior, 11(11), e1246998. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gabapentinoids: Exploring the Alpha2-Delta Ligand Family for Neurological Conditions. Retrieved from [Link]

-

UCL Discovery. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Retrieved from [Link]

-

Baccelli, I., & Mauch-Mani, B. (2017). When the story proceeds backward: The discovery of endogenous beta-aminobutyric acid as the missing link for a potential new plant hormone. CNR-IRIS. [Link]

-

Goodman, C. W., & Brett, A. S. (2019). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 13(4), 224-233. [Link]

-

Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

-

The Recovery Village. (2022). Gabapentin: History, Uses, Side Effects, and Withdrawal Symptoms. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA. Retrieved from [Link]

-

American Society for Biochemistry and Molecular Biology. (2019). The discovery of GABA in the brain. Retrieved from [Link]

-

Crane, L. (2016). Gabapentin. Chemistry World. [Link]

-

Tsuprykov, O., et al. (2016). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomed Research International, 2016, 3591503. [Link]

-

American Chemical Society. (2025). Gabapentin. Retrieved from [Link]

-

MedLink Neurology. (n.d.). Gabapentin. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

-

Sitka, I., et al. (2013). Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. European Journal of Medicinal Chemistry, 65, 487-499. [Link]

-

Brown, J. P., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236-243. [Link]

-

Kumar, A., & Akanksha. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

-

Mossine, A. V., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]

-

Bockbrader, H. N., et al. (2011). Gabapentin to Pregabalin Therapy Transition: A Pharmacokinetic Simulation. Request PDF. [Link]

-

Tallian, K. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. [Link]

-

Bakulev, V. A., et al. (2012). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

McQuoid, P. (2017). Switching from gabapentin to pregabalin. The New Zealand Medical Journal, 130(1464), 84-87. [Link]

-

Bockbrader, H. N., et al. (2011). Gabapentin to pregabalin therapy transition: a pharmacokinetic simulation. Annals of Pharmacotherapy, 45(1), 10-18. [Link]

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. JBC: The discovery of GABA in the brain [asbmb.org]

- 3. Gabapentin | Podcast | Chemistry World [chemistryworld.com]

- 4. acs.org [acs.org]

- 5. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 6. Gabapentin - Wikipedia [en.wikipedia.org]

- 7. therecoveryvillage.com [therecoveryvillage.com]

- 8. medlink.com [medlink.com]

- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain - UCL Discovery [discovery.ucl.ac.uk]

- 12. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. nzmj.org.nz [nzmj.org.nz]

- 15. Gabapentin to pregabalin therapy transition: a pharmacokinetic simulation [pubmed.ncbi.nlm.nih.gov]

- 16. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

Methodological & Application

Application Note & Synthesis Protocol: Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

Abstract

This document provides a comprehensive guide for the synthesis of Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid, a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. β-Amino acids are crucial structural motifs in numerous biologically active molecules, including peptide mimetics and protease inhibitors.[1][2] The title compound, featuring a meta-cyano-phenyl group, serves as a valuable building block for creating complex molecular architectures with tailored binding affinities and enhanced metabolic stability.[3][4] This protocol details a robust, two-stage synthetic strategy involving the preparation of the racemic amino acid followed by enzymatic kinetic resolution to achieve high enantiopurity, and subsequent N-protection. The methodologies are designed for reproducibility and scalability, providing researchers with a reliable pathway to this key synthetic intermediate.

Introduction and Scientific Rationale

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern medicinal chemistry.[1] Unlike their α-amino acid counterparts, β-amino acids confer unique conformational constraints upon peptides, leading to structures like β-peptides that can exhibit remarkable resistance to proteolytic degradation. The specific target, this compound, is a functionalized building block. The Boc (tert-butyloxycarbonyl) protecting group is standard in peptide synthesis due to its stability under various conditions and its clean, acid-labile removal.[5][6] The cyano-phenyl moiety is a key pharmacophore that can participate in crucial binding interactions, such as dipole-dipole interactions or hydrogen bonding, within a biological target.[4]

The synthetic strategy outlined herein is predicated on established and reliable chemical transformations. The core challenge in synthesizing the target molecule lies in establishing the (S)-stereocenter. While several asymmetric methods exist, including catalytic hydrogenation and Mannich-type reactions,[2][7] this protocol employs an enzymatic kinetic resolution. This bio-catalytic approach, specifically using Candida antarctica lipase A (CAL-A), offers exceptional enantioselectivity for resolving racemic β-amino esters, a technique validated for closely related analogs.[8] The subsequent Boc-protection is a high-yielding, standard procedure using di-tert-butyl dicarbonate (Boc₂O).[9][10]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

-

Synthesis and Resolution: Preparation of racemic ethyl 3-amino-4-(3-cyanophenyl)butanoate followed by enzymatic resolution to isolate the (S)-amino ester.

-

Hydrolysis and Protection: Saponification of the resolved ester to the free amino acid, followed by N-terminal protection with a Boc group.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Materials and Equipment

| Reagent | CAS Number | Supplier | Purity |

| 3-Cyanobenzaldehyde | 24964-64-5 | Sigma-Aldrich | ≥98% |

| Ethyl Diazoacetate | 623-73-4 | Sigma-Aldrich | ~15% in Toluene |

| Zinc(II) triflate | 27856-35-5 | Sigma-Aldrich | 98% |

| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | Sigma-Aldrich | ≥97% |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | Sigma-Aldrich | 98% |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Sigma-Aldrich | 10 wt. % |

| Candida antarctica lipase A (CAL-A) | 9001-62-1 | Sigma-Aldrich | Immobilized |

| Butyl butanoate | 109-21-7 | Sigma-Aldrich | ≥99% |

| Lithium Hydroxide (LiOH) | 1310-65-2 | Sigma-Aldrich | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Sigma-Aldrich | ≥98% |

| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | ≥99.5% |

| All solvents | N/A | Fisher Scientific | Anhydrous/HPLC Grade |

Equipment: Standard laboratory glassware, magnetic stirrers, rotary evaporator, hydrogenation apparatus (Parr shaker or H-Cube), preparative HPLC system, lyophilizer, polarimeter.

Stage 1: Synthesis of (S)-Ethyl 3-Amino-4-(3-cyanophenyl)butanoate

Rationale: This stage builds the carbon backbone and introduces the amine functionality. The key step is the enzymatic resolution, which leverages the high enantioselectivity of CAL-A to separate the desired (S)-enantiomer.[8]

Step 1.2.1: Synthesis of Racemic Ethyl 3-Amino-4-(3-cyanophenyl)butanoate

-

Part A: Aldol Reaction. To a solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add zinc(II) triflate (0.1 eq). Cool the mixture to 0 °C. Add ethyl diazoacetate (1.1 eq, ~15% solution in toluene) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield racemic ethyl 3-hydroxy-4-(3-cyanophenyl)butanoate .

-

Part B: Azidation. Dissolve the hydroxy-ester from Part A (1.0 eq) in anhydrous toluene (0.4 M). Add DBU (1.5 eq) and cool to 0 °C. Add DPPA (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 12 hours. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield racemic ethyl 3-azido-4-(3-cyanophenyl)butanoate .

-

Part C: Reduction. Dissolve the azido-ester from Part B (1.0 eq) in methanol (0.2 M). Add 10% Pd/C (5 mol %). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus at 50 psi) and stir vigorously for 6 hours. Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate in vacuo to yield racemic ethyl 3-amino-4-(3-cyanophenyl)butanoate , which is used directly in the next step.

Step 1.2.2: Enzymatic Kinetic Resolution

-

Suspend the racemic amino ester (1.0 eq) and immobilized CAL-A (e.g., Novozym® 435, 20% by weight of the substrate) in butyl butanoate (10-15 mL per gram of substrate).

-

Stir the suspension at 45 °C, monitoring the reaction progress by chiral HPLC. The reaction selectively acylates the (R)-enantiomer.

-

The reaction is typically stopped at ~50% conversion to maximize the yield and enantiomeric excess (ee) of the remaining (S)-amino ester.

-

Stop the reaction by filtering off the enzyme. Rinse the enzyme with diethyl ether for reuse.

-

Concentrate the filtrate to remove the excess butyl butanoate. The residue contains the desired (S)-amino ester and the N-acylated (R)-amino ester.

-

Separate the two compounds using column chromatography (Silica gel, Hexanes:EtOAc gradient). The unreacted (S)-amino ester is typically more polar. The isolated product is (S)-Ethyl 3-Amino-4-(3-cyanophenyl)butanoate .

Stage 2: Hydrolysis and Boc-Protection

Rationale: The resolved ester is hydrolyzed to the free carboxylic acid under mild basic conditions to prevent racemization. The final step is a standard N-protection using Boc₂O, which reacts with the primary amine in the presence of a base to form the stable carbamate.[9][11]

Step 1.3.1: Saponification

-

Dissolve the purified (S)-amino ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

-

Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture to pH ~7 using 1N HCl.

-

Remove the THF via rotary evaporation. Lyophilize the remaining aqueous solution to obtain the crude lithium salt of (S)-3-Amino-4-(3-cyanophenyl)butyric acid . This is often carried forward without further purification.

Step 1.3.2: Boc-Protection

-

Dissolve the crude amino acid from the previous step (1.0 eq) in a mixture of acetone and water (2:1, 0.2 M).[9]

-

Add triethylamine (Et₃N, 2.5 eq) and stir for 10 minutes at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in acetone.

-

Stir the reaction mixture at room temperature for 4-12 hours.[12]

-

Once the reaction is complete (monitored by TLC), remove the acetone under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl or KHSO₄ solution.[13]

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, This compound , typically as a white solid or viscous oil.[11]

Data Summary and Characterization

Reaction Parameters

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1.2.1 | 3-Cyanobenzaldehyde, EDA | DCM, Toluene | 0 to RT | 12-24 | 50-60% (3 steps) |

| 1.2.2 | Racemic Amino Ester, CAL-A | Butyl butanoate | 45 | 24-48 | ~40-45% (>98% ee) |

| 1.3.1 | (S)-Amino Ester, LiOH | THF/H₂O | 0 | 2-4 | >95% (crude) |

| 1.3.2 | (S)-Amino Acid, Boc₂O | Acetone/H₂O | RT | 4-12 | 85-95% |

Expected Characterization Data

-

¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group (~1.4 ppm, 9H, s), the aliphatic chain protons (~2.6-2.8 ppm, 2H, m; ~4.2-4.4 ppm, 1H, m), the benzylic protons (~2.9-3.1 ppm, 2H, m), the aromatic protons (~7.3-7.6 ppm, 4H, m), and the NH proton (~5.1 ppm, 1H, broad d).

-

¹³C NMR (100 MHz, CDCl₃): Resonances for the Boc carbonyl (~155 ppm), carboxylic acid carbonyl (~175 ppm), Boc quaternary carbon (~80 ppm), aromatic carbons (including the cyano-substituted carbon at ~112 ppm and the nitrile carbon at ~118 ppm), and the aliphatic carbons.

-

HRMS (ESI+): Calculated mass for C₁₆H₂₀N₂O₄Na⁺ [M+Na]⁺.

-

Optical Rotation [α]D: A specific value measured in a defined solvent (e.g., CHCl₃ or MeOH) at 20-25 °C. The sign and magnitude confirm the enantiomeric form.

-

Chiral HPLC: To confirm enantiomeric excess (>98% ee) after the resolution step.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Specific Hazards:

-

Ethyl Diazoacetate: Potentially explosive and toxic. Handle with care and avoid heat, shock, and friction.

-

Diphenylphosphoryl azide (DPPA): Toxic and potentially explosive. Use behind a blast shield.

-

Cyanides (in starting material): Highly toxic. Avoid contact and inhalation. Quench all waste containing cyanide with bleach before disposal according to institutional guidelines.

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and purged to prevent ignition.

-

Reagents: Strong bases (DBU, LiOH) and acids (HCl) are corrosive. Handle with appropriate care.

-

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 12. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

"Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid" in solid-phase peptide synthesis (SPPS)

Application Notes & Protocols for Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Value of β-Amino Acids with Non-Natural Side Chains

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor selectivity.[1][2] Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid is a particularly noteworthy UAA building block. Its structure introduces two key features: a β-amino acid backbone and a cyanophenyl functional group.

-

The β-Amino Acid Backbone: Unlike natural α-amino acids, the β-amino acid structure has an additional carbon atom between the carboxyl and amino groups. This modification imparts significant resistance to enzymatic degradation by proteases, a critical factor in enhancing the in-vivo half-life of peptide drugs.

-

The 3-Cyanophenyl Moiety: The cyano group on the phenyl ring is a unique functional handle. It is an electron-withdrawing group that can alter the electronic properties and conformational preferences of the peptide.[3] Furthermore, the nitrile group serves as a useful infrared (IR) or fluorescent probe for studying peptide conformation, binding, and environmental polarity.[4][5]

This application note provides a comprehensive guide to the incorporation of this compound into peptide sequences using the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

Structural Overview

The structure below highlights the key functional components of the amino acid derivative.

Caption: Structure of this compound.

The Boc/Bzl SPPS Strategy: A Rationale

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a cornerstone of SPPS.[6] It relies on a principle of graduated acid lability.[7][8]

-

Temporary Nα-Protection: The Nα-amino group is protected by the Boc group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM).[9][10]

-

Permanent Side-Chain Protection: Side-chain protecting groups (and the resin linker) are typically benzyl-based. These are stable to the repeated TFA treatments used for Boc removal but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8][11]

This graduated approach allows for the selective deprotection of the N-terminus at each cycle without prematurely cleaving the growing peptide from its solid support or removing side-chain protection.[12]

Key Experimental Considerations

Incorporating a sterically demanding β-amino acid requires careful optimization of coupling conditions to ensure high efficiency.

-

Steric Hindrance: The β-amino acid structure can present greater steric bulk compared to α-amino acids. This can slow down the coupling reaction. To overcome this, it is advisable to use more potent coupling reagents, consider a double-coupling protocol, or extend reaction times.[1][13]

-

Coupling Reagent Selection: While standard carbodiimide activators like DCC or DIC with HOBt can be effective, for challenging couplings involving sterically hindered residues, aminium-based reagents such as HBTU, HATU, or HCTU are often superior. They react faster and can significantly improve coupling efficiency.[12][13]

-

Stability of the Cyano Group: The cyanophenyl moiety is robust and generally stable to the standard conditions of Boc-SPPS, including repeated TFA deprotection cycles and final cleavage with strong acids.

-

Monitoring the Reaction: It is crucial to monitor the completion of both the deprotection and coupling steps. The Kaiser (ninhydrin) test is an excellent qualitative method for detecting the presence of free primary amines after deprotection (a positive blue result) and their absence after a successful coupling (a negative/yellow result).[14]

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the manual steps for incorporating one residue of this compound onto a peptide-resin using Boc-SPPS. It assumes a starting scale of 0.5 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).

Workflow Overview

Caption: General workflow for a single Boc-SPPS coupling cycle.

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin (0.5 mmol) in a suitable SPPS reaction vessel.

-

Add dichloromethane (DCM, ~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.[10]

-

Drain the solvent by filtration.

Step 2: Nα-Boc Deprotection

Causality: This step uses a moderately strong acid (TFA) to selectively remove the temporary Boc protecting group, exposing the N-terminal amine for the next coupling reaction.[7][8]

-

Add a solution of 50% TFA in DCM (~10 mL/g of resin) to the swollen resin. Agitate for 1-2 minutes for a pre-wash.[9][10]

-

Drain the solution.

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[9][10] Note: If the sequence contains sensitive residues like Trp or Met, add a scavenger such as 0.5% dithiothreitol (DTE) to the TFA solution to prevent alkylation by the tert-butyl cation byproduct.[7][9]

Step 3: Post-Deprotection Washing

Causality: Thorough washing is critical to remove residual acid and byproducts, which would otherwise interfere with the subsequent base-mediated neutralization and coupling steps.

-

Drain the TFA solution.

-

Wash the resin sequentially with:

-

DCM (3 x 1 min)

-

Isopropanol (IPA) (2 x 1 min)[9]

-

DCM (3 x 1 min)

-

Step 4: Neutralization

Causality: The deprotection step leaves the newly exposed amine as a trifluoroacetate salt. This salt must be converted to the free amine (a nucleophile) before it can react in the coupling step.[7][9]

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~10 mL/g of resin).

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

Step 5: Post-Neutralization Washing

-

Wash the resin thoroughly with DCM (5 x 1 min) to remove excess DIEA and its salt.[14]

-

Self-Validation: At this stage, perform a Kaiser test on a small sample of resin beads. A strong blue color confirms the presence of the free primary amine, indicating successful deprotection and neutralization.

Step 6: Amino Acid Coupling

Causality: The carboxylic acid of the incoming Boc-protected amino acid is pre-activated to form a highly reactive species, which then rapidly forms a peptide bond with the free N-terminal amine on the resin.

-

Activation: In a separate vial, dissolve this compound (2-4 eq.) and an activating agent (e.g., HBTU, 2-4 eq.) in N,N-Dimethylformamide (DMF, ~5 mL). Add DIEA (4-8 eq.) to the mixture and vortex for 1-2 minutes.[13]

-

Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.[13]

Step 7: Post-Coupling Washing & Monitoring

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all excess reagents and byproducts.

-

Self-Validation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue), a "double coupling" is required: repeat Step 6 with fresh reagents.[13]

The resin is now ready for the deprotection of the newly added residue (return to Step 2) or, if the sequence is complete, for final cleavage.

Quantitative Data Summary

The following table provides recommended reagent stoichiometry for the coupling protocol described above, based on a resin loading of 1.0 equivalent.

| Reagent | Equivalents (eq.) | Purpose | Notes |

| This compound | 2.0 - 4.0 | Incoming Amino Acid | A higher excess helps drive the reaction to completion, especially for sterically hindered residues. |

| HBTU / HATU | 1.9 - 3.9 | Coupling Activator | Use slightly less than the amino acid to ensure full activation. HATU is more potent than HBTU. |

| DIEA (for activation/coupling) | 4.0 - 8.0 | Activation Base | A non-nucleophilic base is essential to prevent side reactions. |

| TFA (in deprotection solution) | 50% (v/v) in DCM | Nα-Boc Removal | Standard concentration for efficient and selective deprotection.[9] |

| DIEA (in neutralization solution) | 10% (v/v) in DCM | N-terminal Amine Neutralization | Sufficient to deprotonate the TFA salt. |

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove any side-chain protecting groups.

-

Reagent: This is typically achieved with a strong acid cocktail, most commonly anhydrous Hydrogen Fluoride (HF).

-

Scavengers: The cleavage cocktail must contain scavengers (e.g., anisole, p-cresol) to trap the highly reactive carbocations generated from the protecting groups and the resin linker, preventing re-attachment to sensitive residues like Trp, Met, or Tyr.

-

Procedure: The dried peptide-resin is treated with the HF cocktail, typically at 0°C for 1-2 hours.[10] After cleavage, the volatile reagents are removed, and the crude peptide is precipitated with cold ether, washed, and dried. The crude product is then purified, typically by reverse-phase HPLC.

Safety Precaution: Anhydrous HF is extremely toxic and corrosive. It requires specialized laboratory equipment and handling procedures. All work with HF must be conducted in a dedicated, well-ventilated fume hood by trained personnel.

Conclusion

The successful incorporation of this compound via Boc-SPPS is readily achievable with careful attention to reaction conditions. By employing potent coupling reagents, extending reaction times to overcome steric hindrance, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can effectively synthesize novel peptides. The resulting modified peptides, containing a protease-resistant β-amino acid backbone and a functionally versatile cyanophenyl side chain, are valuable assets for advancing drug discovery and biochemical research.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? (2025). YouTube. Retrieved from [Link]

-

4-Cyanophenylalanine: A Key Aromatic Amino Acid Derivative for Peptide Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ResearchGate. Retrieved from [Link]

-

Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Retrieved from [Link]

-

Optimizing Peptide Synthesis with 3-Cyano-L-phenylalanine: A Supplier's Insight. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]

-

Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2009). National Institutes of Health (NIH). Retrieved from [Link]

-

Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. (2014). National Institutes of Health (NIH). Retrieved from [Link]

-

Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. (2022). PubMed. Retrieved from [Link]

-

Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

-

Side reactions in peptide synthesis. (n.d.). University of Technology Sydney. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Side reactions in peptide synthesis. (2019). ResearchGate. Retrieved from [Link]

-

Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]

-